molecular formula C6H6S2 B1229340 1,4-Benzenedithiol CAS No. 624-39-5

1,4-Benzenedithiol

Cat. No.: B1229340
CAS No.: 624-39-5
M. Wt: 142.2 g/mol
InChI Key: WYLQRHZSKIDFEP-UHFFFAOYSA-N
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Description

1,4-Benzenedithiol, also known as 1,4-dimercaptobenzene, is an organic sulfur compound with the chemical formula C6H6S2. It appears as a white to yellow crystalline solid with a strong sulfur odor. This compound is slightly soluble in water but highly soluble in most organic solvents .

Biochemical Analysis

Biochemical Properties

1,4-Benzenedithiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on various surfaces . It interacts with enzymes, proteins, and other biomolecules through its thiol groups, which can form strong covalent bonds with metal ions and other thiol-reactive species. This interaction is crucial in the development of nanomaterials and electronic devices . Additionally, this compound can act as a cross-linker in the synthesis of polymers and other complex molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can accelerate the Fenton reaction, which is involved in the degradation of organic dyes such as malachite green and Rhodamine B . This acceleration is due to the compound’s ability to facilitate the redox cycling of iron ions, thereby enhancing the production of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular function can vary depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with metal ions, such as gold, which is utilized in the fabrication of nanomaterials and electronic devices . The compound’s thiol groups can also interact with proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or oxidative environments . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound can cause oxidative stress, leading to cell damage and apoptosis. It is important to determine the appropriate dosage range to avoid potential toxicity and ensure the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and thiol metabolism . The compound can interact with enzymes such as glutathione reductase and thioredoxin reductase, which play key roles in maintaining cellular redox balance. These interactions can affect metabolic flux and alter the levels of metabolites involved in redox homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s thiol groups can bind to metal ions and other thiol-reactive species, facilitating its transport across cell membranes and its accumulation in specific cellular compartments. This transport and distribution are crucial for the compound’s biochemical and cellular effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenedithiol has several important applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedithiol is unique due to its symmetrical structure, which allows for the formation of well-ordered self-assembled monolayers. This property makes it particularly useful in nanotechnology and materials science applications .

Properties

IUPAC Name

benzene-1,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQRHZSKIDFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405615
Record name 1,4-Benzenedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-39-5
Record name 1,4-Benzenedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenedithiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4-benzenedithiol interact with gold surfaces?

A1: this compound chemisorbs onto gold surfaces by forming strong gold-sulfur bonds. This interaction can occur through one or both sulfur atoms, leading to the formation of monothiolate or dithiolate species, respectively. [] The orientation of 1,4-BDT on the gold surface depends on factors like surface coverage and solvent. []

Q2: Can this compound form self-assembled structures on gold surfaces?

A2: Yes, research shows that 1,4-BDT can self-assemble into oligomeric chains on Au(111) surfaces. [] Initially, η1-thiolate species form, but at room temperature, dithiolates dominate, with the benzene ring nearly parallel to the surface. [] STM imaging reveals zigzag structures, attributed to sulfur hybridization, and hexagonal structures formed by gold adatom-linked 1,4-BDT trimers. []

Q3: How does the presence of gold nanoparticles affect the Raman scattering of this compound?

A3: The Raman scattering of this compound is significantly enhanced in the presence of gold nanoparticles. [, , ] This enhancement is attributed to a combination of electromagnetic and chemical effects. [, , ] Electromagnetic enhancement arises from the localized surface plasmon resonance of the gold nanoparticles, while chemical enhancement is linked to charge transfer between the molecule and the metal surface. [, , ]

Q4: How does the interaction between this compound and gold affect its vibrational properties?

A4: Upon chemisorption to gold surfaces, the vibrational energy and intensity of 1,4-BDT's Raman spectra show distinct changes compared to its bulk form. [] The molecule-metal charge transfer weakens intramolecular bonds, resulting in a red shift of the breathing and C=C stretching modes. [] This effect is more pronounced with multiple molecule-metal interfaces. [] Additionally, new b2 signals, absent in bulk spectra, arise due to chemical enhancement via photoinduced charge transfer. []

Q5: Can this compound act as a bridge in single-molecule junctions?

A5: Yes, 1,4-BDT can bridge two gold electrodes to form single-molecule junctions. [, , ] This property has made it a model system for studying electron transport at the single-molecule level. [, , ] The conductance of these junctions is sensitive to the molecule's configuration and its interaction with the electrodes. [, , ]

Q6: How is this compound used in the fabrication of hybrid solar cells?

A6: this compound can be employed as a ligand in hybrid solar cells incorporating poly(3-hexylthiophene) (P3HT) and lead sulfide (PbS) quantum dots (QDs). [] Replacing longer-chain ligands with 1,4-BDT through post-deposition ligand exchange significantly enhances the solar cell performance. [] This improvement is attributed to a reduced barrier for electron transfer and optimized phase separation between the P3HT and PbS QDs. []

Q7: What is the role of this compound in the synthesis of poly(benzothiazole)s?

A7: this compound is a key monomer in the synthesis of poly(benzothiazole)s. [, ] It can undergo polycondensation reactions with various dicarboxylic acids in the presence of a condensing agent like phosphorus pentoxide/methanesulfonic acid. [, ] The resulting polymers exhibit high molecular weights and excellent thermal stability, making them attractive for high-performance applications. [, ]

Q8: Can this compound be used to prepare polymers with anthracene units in the main chain?

A8: Yes, 1,4-BDT can polymerize with 9,10-diethynylanthracene to yield conjugated polymers containing anthracene units within the polymer backbone. [, ] The polymerization can be initiated through methods like UV irradiation or using initiators like AIBN or BPO. [, ] The polymer's cis/trans ratio is influenced by the initiation method and reaction conditions. [, ]

Q9: How has computational chemistry been employed to study this compound?

A9: Computational methods like Density Functional Theory (DFT) are instrumental in investigating various aspects of 1,4-BDT. [, , ] These include optimizing its geometry, calculating its Raman scattering spectra, understanding its adsorption on metal surfaces, and simulating its behavior in single-molecule junctions. [, , ]

Q10: How does the structure of this compound influence its conductivity in single-molecule junctions?

A10: The conductivity of 1,4-BDT in single-molecule junctions is strongly dependent on its conformation and interaction with the electrodes. [, , ] Factors like the tilt angle of the benzene ring relative to the electrode surface, the distance between the sulfur atoms and the gold atoms, and the electronic coupling between the molecule and the electrodes all play a role in determining the conductance. [, , ]

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